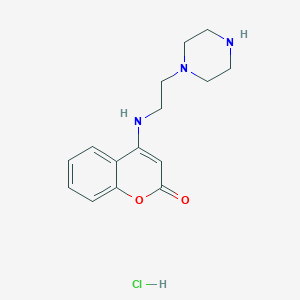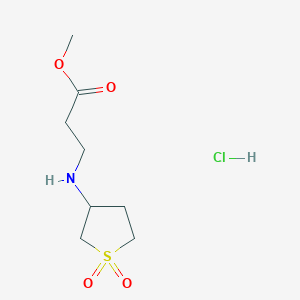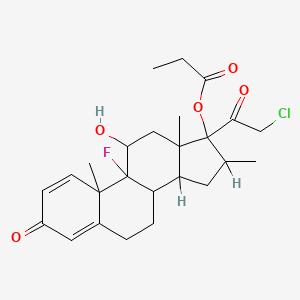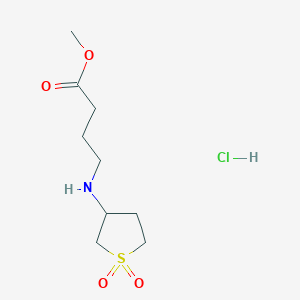
2-methoxy-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-methoxy-1H-quinazolin-4-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in antimicrobial susceptibility testing, which is crucial for detecting drug resistance in pathogens and ensuring the efficacy of antimicrobial agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1H-quinazolin-4-one typically involves the preparation of antibiotic solutions through serial two-fold dilutions in a liquid growth mediumThe antibiotic-containing tubes are inoculated with a standardized bacterial suspension, and the concentration of the antibiotic is adjusted to achieve the desired effect .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of commercially marketed materials and devices for rapid automated instrument methods. These methods provide flexibility and cost savings, making them suitable for large-scale production. The broth microdilution method is widely used in industrial production due to its accuracy and efficiency .
化学反应分析
Types of Reactions
2-methoxy-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure of this compound, leading to the formation of new compounds.
Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield new compounds with different functional groups.
科学研究应用
2-methoxy-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used in chemical synthesis and analysis, particularly in the study of antimicrobial agents.
Biology: In biological research, this compound is used to study the mechanisms of drug resistance in pathogens and to develop new antimicrobial therapies.
Medicine: The compound plays a crucial role in clinical microbiology laboratories for antimicrobial susceptibility testing, helping to ensure the effectiveness of antimicrobial treatments.
作用机制
The mechanism of action of 2-methoxy-1H-quinazolin-4-one involves its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The compound targets specific molecular pathways in bacterial cells, preventing them from synthesizing essential proteins and nucleic acids. This inhibition leads to the death of the bacterial cells and the prevention of infection .
相似化合物的比较
Similar Compounds
Similar compounds to 2-methoxy-1H-quinazolin-4-one include other antimicrobial agents used in susceptibility testing, such as:
- Penicillin
- Erythromycin
- Cephalosporins
Uniqueness
What sets this compound apart from other similar compounds is its specific mechanism of action and its effectiveness in detecting drug resistance in a wide range of bacterial species. The compound’s ability to provide accurate and reliable results in antimicrobial susceptibility testing makes it a valuable tool in clinical and industrial settings .
属性
IUPAC Name |
2-methoxy-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTJLUHQGXNGAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=O)C2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=O)C2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one hydrochloride](/img/structure/B7819924.png)


![4-[1-(2,4-Dihydroxy-3-methylphenyl)-2-(methylamino)ethyl]-2-methylbenzene-1,3-diol;hydrochloride](/img/structure/B7819942.png)


![7-amino-2H-triazolo[4,5-d]pyrimidine-5-thiol](/img/structure/B7819996.png)



